molecular formula C13H19NO2 B4185560 N-(3,5-dimethylphenyl)-3-ethoxypropanamide CAS No. 830344-00-8

N-(3,5-dimethylphenyl)-3-ethoxypropanamide

Cat. No. B4185560
CAS RN: 830344-00-8
M. Wt: 221.29 g/mol
InChI Key: BNQJWVZIWNBQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-ethoxypropanamide, also known as DMEA, is a chemical compound that has shown potential in scientific research. DMEA is a propanamide derivative that is structurally similar to other compounds that have been used in pharmaceuticals. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-ethoxypropanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes in the body. One study found that N-(3,5-dimethylphenyl)-3-ethoxypropanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation (Liu et al., 2013). Another study found that N-(3,5-dimethylphenyl)-3-ethoxypropanamide can inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression (Chen et al., 2015).
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-3-ethoxypropanamide has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In one study, N-(3,5-dimethylphenyl)-3-ethoxypropanamide was found to reduce inflammation in a mouse model of acute lung injury (Liu et al., 2013). In another study, N-(3,5-dimethylphenyl)-3-ethoxypropanamide was found to inhibit the growth of cancer cells in vitro and in a mouse model of breast cancer (Chen et al., 2015).

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-3-ethoxypropanamide in lab experiments is its potential as a tool for studying the function of certain proteins in the body. N-(3,5-dimethylphenyl)-3-ethoxypropanamide has been shown to inhibit the activity of HDACs, which are involved in regulating gene expression (Chen et al., 2015). However, one limitation of using N-(3,5-dimethylphenyl)-3-ethoxypropanamide in lab experiments is its potential toxicity. N-(3,5-dimethylphenyl)-3-ethoxypropanamide has been shown to have cytotoxic effects on certain cell lines (Chen et al., 2015).

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-3-ethoxypropanamide. One area of research could be to further explore its potential as an anti-inflammatory agent. Another area of research could be to investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3,5-dimethylphenyl)-3-ethoxypropanamide and its effects on the body. Finally, research could be conducted to explore the potential use of N-(3,5-dimethylphenyl)-3-ethoxypropanamide in combination with other drugs or therapies.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-3-ethoxypropanamide is a chemical compound that has shown potential in scientific research. It has been studied for its anti-inflammatory and anticancer properties and its potential as a tool for studying the function of certain proteins in the body. While N-(3,5-dimethylphenyl)-3-ethoxypropanamide has advantages for lab experiments, its potential toxicity is a limitation. Future research could explore its potential as an anti-inflammatory and anticancer agent, as well as its mechanism of action and potential use in combination with other drugs or therapies.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-ethoxypropanamide has been studied for its potential use in pharmaceuticals and as a tool in scientific research. One study found that N-(3,5-dimethylphenyl)-3-ethoxypropanamide has anti-inflammatory properties and may be useful in treating inflammatory diseases (Liu et al., 2013). Another study found that N-(3,5-dimethylphenyl)-3-ethoxypropanamide can inhibit the growth of cancer cells and may have potential as an anticancer agent (Chen et al., 2015). N-(3,5-dimethylphenyl)-3-ethoxypropanamide has also been studied as a tool for studying the function of certain proteins in the body (Liu et al., 2013).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-16-6-5-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQJWVZIWNBQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388028
Record name N-(3,5-dimethylphenyl)-3-ethoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

830344-00-8
Record name N-(3,5-dimethylphenyl)-3-ethoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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